molecular formula C24H27N5O2 B14460694 Ethamidindole CAS No. 72593-08-9

Ethamidindole

Cat. No.: B14460694
CAS No.: 72593-08-9
M. Wt: 417.5 g/mol
InChI Key: MIFGBHJILJHNJS-UHFFFAOYSA-N
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Description

Ethamidindole is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a heterocyclic compound, specifically an indole derivative, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethamidindole, often involves the cyclization of ortho-substituted anilines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho synthesis, which uses ortho-nitrotoluenes and involves reduction and cyclization steps .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process and subsequent functionalization of the indole ring .

Chemical Reactions Analysis

Types of Reactions: Ethamidindole, like other indole derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Substitution: Various substituted indoles depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethamidindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethamidindole can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Serotonin: A neurotransmitter with various physiological roles.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: Its ability to undergo various chemical reactions and its diverse biological activities make it a compound of significant interest .

Properties

CAS No.

72593-08-9

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H27N5O2/c25-23(30)16-5-7-17(8-6-16)24(31)26-9-10-28-11-12-29-15-22-20(13-18(29)14-28)19-3-1-2-4-21(19)27-22/h1-8,18,27H,9-15H2,(H2,25,30)(H,26,31)

InChI Key

MIFGBHJILJHNJS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=C(CC2CN1CCNC(=O)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5N3

Origin of Product

United States

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